molecular formula C16H21N5O2S B6620944 1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6620944
M. Wt: 347.4 g/mol
InChI Key: IXMUUSNQEQXSKC-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a tert-butyl group, an indazole ring, a pyrazole ring, and a sulfonamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10-15(11(2)21(19-10)16(3,4)5)24(22,23)20-14-8-6-7-13-12(14)9-17-18-13/h6-9,20H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMUUSNQEQXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 1,3-diketones with hydrazines.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in cells, resulting in the compound’s biological effects. The indazole and pyrazole rings may also contribute to the compound’s activity by interacting with various receptors and proteins.

Comparison with Similar Compounds

1-tert-butyl-N-(1H-indazol-4-yl)-3,5-dimethylpyrazole-4-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.

    Sulfasalazine: An anti-inflammatory drug used to treat inflammatory bowel disease and rheumatoid arthritis.

    Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

The uniqueness of this compound lies in its specific structural features, such as the presence of both indazole and pyrazole rings, which may confer unique biological activities and applications compared to other sulfonamide derivatives.

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